molecular formula C16H15N3O B15105084 N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide

N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide

Cat. No.: B15105084
M. Wt: 265.31 g/mol
InChI Key: XHZWXFDMDPRIGW-UHFFFAOYSA-N
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Description

N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide is a compound that combines the structural features of pyridine and indole, two important heterocyclic systems. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 1H-indole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to the active sites of enzymes, inhibiting their activity, while the pyridine ring can interact with receptor sites, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide is unique due to its combination of the indole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial development.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)-1H-indole-4-carboxamide

InChI

InChI=1S/C16H15N3O/c20-16(19-10-7-12-4-1-2-9-17-12)14-5-3-6-15-13(14)8-11-18-15/h1-6,8-9,11,18H,7,10H2,(H,19,20)

InChI Key

XHZWXFDMDPRIGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=C3C=CNC3=CC=C2

Origin of Product

United States

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